Cas no 77943-72-7 ((1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate)
![(1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate structure](https://de.kuujia.com/scimg/cas/77943-72-7x500.png)
77943-72-7 structure
Produktname:(1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate
(1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate
- (1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-
- (1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydr
- Pentanoic acid, 2-hydroxy-3-methyl-, (1S,3S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-5-(formyloxy)-3-(3-furanyl)-6-((5R,5aR,9aS)-5,5a,6,7,9,9a-hexahydro-5,9a-dimethyl-2,7-dioxo-2H-pyrano(3,4-b)oxepin-5-yl)octahydro-7a-hydroxy-3a-methyl-7-methylene-1H-inden-4-yl ester
- Rohituka 7
- 77943-72-7
-
- Inchi: InChI=1S/C35H44O13/c1-8-18(2)28(40)31(41)47-30-29(45-17-36)27(32(5)11-9-25(38)48-33(6)16-44-26(39)14-23(32)33)19(3)35(42)24(46-20(4)37)13-22(34(30,35)7)21-10-12-43-15-21/h9-12,15,17-18,22-24,27-30,40,42H,3,8,13-14,16H2,1-2,4-7H3
- InChI-Schlüssel: ZZPUDABJUQWRTM-UHFFFAOYSA-N
- Lächelt: CCC(C)C(O)C(=O)OC1C(OC=O)C(C(=C)C2(O)C(CC(c3ccoc3)C12C)OC(C)=O)C1(C)C=CC(=O)OC2(C)COC(=O)CC12 |c:38|
Berechnete Eigenschaften
- Genaue Masse: 672.278
- Monoisotopenmasse: 672.278
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1380
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 185Ų
- XLogP3: 2.9
Experimentelle Eigenschaften
- Dichte: 1.33
- Siedepunkt: 782.7°C at 760 mmHg
- Flammpunkt: 427.2°C
- Brechungsindex: 1.574
(1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate Verwandte Literatur
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
77943-72-7 ((1S,3aR,4R,5R,6R,7aS)-1-(acetyloxy)-6-[(5R,5aR,9aS)-5,9a-dimethyl-2,7-dioxo-5,5a,6,7,9,9a-hexahydro-2H-pyrano[3,4-b]oxepin-5-yl]-5-(formyloxy)-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylideneoctahydro-1H-inden-4-yl (3S)-2-hydroxy-3-methylpentanoate) Verwandte Produkte
- 2228437-57-6(2-(3-bromo-4-methylphenyl)-2-methyloxirane)
- 2097864-46-3(3-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonylbenzonitrile)
- 2138538-19-7(2-[5-amino-3-(4-methylfuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol)
- 2138383-94-3(4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine)
- 886950-44-3(ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 162251-03-8(3-(2,4-dimethoxyphenyl)-3-oxopropanal)
- 1898128-91-0(1-(4-methanesulfonylphenyl)methylcyclopropan-1-amine)
- 1805260-27-8(4-Chloro-2-cyano-3-(difluoromethyl)pyridine-5-acetonitrile)
- 621-23-8(1,3,5-Trimethoxybenzene)
- 65996-19-2(2-Bromo-4-phenylnicotinonitrile)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge
